Bienvenue dans la boutique en ligne BenchChem!

2-Benzyl-4-quinazolinethiol

antimicrobial structure-activity relationship quinazoline-4-thione

2-Benzyl-4-quinazolinethiol (CAS 85690-42-2; synonym 2-benzyl-3H-quinazoline-4-thione) belongs to the 2-substituted quinazoline-4-thione class, featuring a benzyl moiety at position 2 and a thione group at position 4 of the quinazoline nucleus. The compound has a molecular formula C₁₅H₁₂N₂S and molecular weight 252.33 g·mol⁻¹.

Molecular Formula C15H12N2S
Molecular Weight 252.34
CAS No. 85690-42-2
Cat. No. B2906198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-quinazolinethiol
CAS85690-42-2
Molecular FormulaC15H12N2S
Molecular Weight252.34
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=S)C3=CC=CC=C3N2
InChIInChI=1S/C15H12N2S/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)
InChIKeyUYYOSQDRLIXLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4-quinazolinethiol CAS 85690-42-2: Chemical Identity & Procurement-Relevant Baseline


2-Benzyl-4-quinazolinethiol (CAS 85690-42-2; synonym 2-benzyl-3H-quinazoline-4-thione) belongs to the 2-substituted quinazoline-4-thione class, featuring a benzyl moiety at position 2 and a thione group at position 4 of the quinazoline nucleus [1]. The compound has a molecular formula C₁₅H₁₂N₂S and molecular weight 252.33 g·mol⁻¹ . It is commercially available from multiple vendors as a research-grade fine chemical (typical purity ≥98%) and is primarily employed as a synthetic intermediate or scaffold for derivatization in medicinal chemistry programs . Because the 2-benzyl substituent imparts distinct steric and electronic properties relative to other 2-alkyl/aryl congeners, a scientific or industrial user cannot assume functional interchangeability without reviewing the comparative biological and physicochemical evidence detailed below.

Why 2-Benzyl-4-quinazolinethiol Cannot Be Freely Substituted for Other 2-Substituted Quinazoline-4-thiones


Within the 2-substituted quinazoline-4(3H)-thione series, the identity of the C2 substituent profoundly controls both the antimicrobial potency and the anticancer selectivity profile. In a controlled panel in which 18 congeners were evaluated against the same set of bacterial, fungal, and NCI-60 human tumor cell lines, only three compounds (2.1, 2.2, and 2.4) were classified as the most active antibacterial and antifungal agents, while a different congener (2.18) was the only 2-aryl-thione that inhibited the leukemia line CCRF-CEM [1]. The 2-benzyl analogue (compound 2.5) fell outside both groups, demonstrating that the presence of a methylene spacer between the quinazoline core and the phenyl ring is sufficient to abolish the antimicrobial activity that otherwise characterizes the unsubstituted (2.1), 2-methyl (2.2), and 2-phenyl (2.4) representatives. Consequently, any procurement decision that treats 2-benzyl-4-quinazolinethiol as a “general-purpose quinazoline-thione” without considering its specific C2 substitution pattern risks selecting a compound with no meaningful antimicrobial or antitumor potency in the validated models.

2-Benzyl-4-quinazolinethiol: Quantitative Differentiation Evidence Against the Closest Structural Analogs


Antimicrobial Activity Ranking: 2-Benzyl Falls Outside the Top-Tier Group Identified Within the Same Experimental Panel

In a standardized microdilution assay against a panel of six bacterial strains (Staphylococcus aureus, Enterococcus faecalis, Enterobacter aerogenes, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae) and the fungal pathogen Candida albicans, compounds 2.1 (3H-quinazoline-4-thione, R = H), 2.2 (2-methyl-3H-quinazoline-4-thione, R = CH₃), and 2.4 (2-phenyl-3H-quinazoline-4-thione, R = Ph) were explicitly identified as the most active antibacterial and antifungal members of the 2-alkyl(aryl)-quinazolin-4(3H)-thione series [1]. The 2-benzyl analogue (compound 2.5, R = CH₂Ph) was not listed among the most active compounds, indicating that its antimicrobial potency is quantitatively inferior to that of the three top-ranked congeners under identical test conditions [1].

antimicrobial structure-activity relationship quinazoline-4-thione

NCI-60 Anticancer Selectivity: 2-Benzyl-Thione Lacks the Leukemia-Specific Activity Observed for the 3,4-Dimethoxyphenyl Congener

In the NCI in vitro preliminary anticancer screen encompassing nine distinct cancer types, only compound 2.18 (2-(3,4-dimethoxyphenyl)-3H-quinazoline-4-thione) exhibited notable cell-line-selective activity, inhibiting the leukemia line CCRF-CEM [1]. Compound 2.5 (2-benzyl-3H-quinazoline-4-thione) did not produce a comparable growth-inhibitory signal against CCRF-CEM or any other line within this NCI panel, establishing a clear selectivity difference between the 2-benzyl substituent and the 3,4-dimethoxyphenyl substituent in the same scaffold [1].

anticancer NCI-60 quinazoline-4-thione

Viral Target Inhibition: Weak IC₅₀ Values Against HCV Core Protein and HIV gp160 Distinguish 2-Benzyl-4-quinazolinethiol from Low-Micromolar Quinazoline-Thione Inhibitors

In biochemical screening assays deposited in BindingDB, 2-benzyl-4-quinazolinethiol inhibited the Hepatitis C virus (HCV) core protein with an IC₅₀ of 4.98 × 10⁴ nM (≈ 49.8 μM) and the HIV-1 envelope glycoprotein gp160 with an IC₅₀ of 6.70 × 10⁴ nM (≈ 67.0 μM) [1]. These values place the compound in the high-micromolar potency range, which is orders of magnitude weaker than sub-micromolar quinazoline-4-thione-based inhibitors reported for other targets (e.g., MAO-B IC₅₀ < 1 μM; DHFR IC₅₀ ≈ 0.01–0.02 μM for related 2-benzylthio-quinazolin-4-ones) [2][3].

antiviral HCV HIV enzyme inhibition

Melting Point and Purification-Relevant Physicochemical Differentiation from Close Analogs

The melting point of 2-benzyl-3H-quinazoline-4-thione (2.5) is reported as 200–202 °C [1]. This value is distinct from the melting points of the three most antimicrobially active comparators in the same series: 2.1 (302–304 °C), 2.2 (218–220 °C), and 2.4 (200–202 °C, identical to 2.5 but with a different antimicrobial profile) [1]. The narrower melting range of 2.5 relative to 2.1 facilitates easier purification by recrystallization, but the coincidence of melting point with 2.4 means that melting point alone cannot distinguish 2-benzyl from 2-phenyl material, underscoring the need for confirmatory spectroscopic identification (¹H NMR, LC-MS) as provided in the primary synthesis report [1].

physicochemical properties melting point purification

Best-Validated Application Scenarios for 2-Benzyl-4-quinazolinethiol Based on Quantitative Evidence


Negative Control or Selectivity Probe in Antimicrobial Structure-Activity Relationship (SAR) Studies

Because 2-benzyl-4-quinazolinethiol (2.5) is explicitly excluded from the group of most active antibacterial and antifungal 2-substituted quinazoline-4-thiones within the same experimental panel [1], it can serve as a well-characterized negative control in antimicrobial SAR campaigns. By comparing the inactivity of the 2-benzyl derivative against the activity of 2.1, 2.2, and 2.4, medicinal chemistry teams can interrogate the contribution of the methylene spacer to the loss of antimicrobial potency.

Starting Scaffold for Derivatization at the C4-Thione Position (Thioether or Amide Formation)

The Antypenko et al. study demonstrates that converting the C4-thione group of 2-substituted quinazoline-4-thiones to carboxylic acid or amide residues (series 3 and 4) abolishes antimicrobial activity altogether [1]. Because 2.5 already lacks intrinsic antimicrobial activity, it can be used as a clean baseline scaffold for C4-thione derivatization without concern that residual antimicrobial activity will confound biological readouts. The reported synthetic yield for 2.5 is 64.0% [1], providing a reproducible starting point for further chemical modifications.

Biochemical Screening Template for Viral Core Protein or Envelope Glycoprotein Assays

The deposited IC₅₀ values of 49.8 μM (HCV core protein) and 67.0 μM (HIV gp160) establish that 2-benzyl-4-quinazolinethiol interacts measurably, though weakly, with these viral targets [2]. Researchers conducting high-throughput screens against HCV or HIV entry/fusion targets may use this compound as a low-potency reference point or as a fragment for structure-based optimization, provided that the expected potency improvement trajectory is from the high-micromolar range downward.

Quote Request

Request a Quote for 2-Benzyl-4-quinazolinethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.